molecular formula C6H3F11O B155212 1H,1H-Perfluorohexan-1-ol CAS No. 423-46-1

1H,1H-Perfluorohexan-1-ol

Cat. No. B155212
CAS RN: 423-46-1
M. Wt: 300.07 g/mol
InChI Key: QZFZPVVDBGXQTB-UHFFFAOYSA-N
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Description

1H,1H-Perfluorohexan-1-ol is a perfluorinated compound that is part of a broader class of chemicals known for their ability to repel water and oil stains. These compounds are widely used in various industrial applications, including surfactants and protective coatings. Due to their unique properties, they are of significant interest in both industrial and academic research settings.

Synthesis Analysis

The synthesis of perfluorinated compounds, including those related to this compound, involves several steps that can yield a variety of products. For instance, (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates, which are structurally related to this compound, can be synthesized by oxidizing 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid followed by treatment with triflic acid and benzene or fluorobenzene . This method demonstrates the potential for creating a range of perfluorinated compounds with varying chain lengths and functional groups.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of fluorine atoms attached to carbon chains. In the case of this compound, the molecule would consist of a six-carbon chain where all the hydrogen atoms have been replaced by fluorine atoms, resulting in a highly stable and inert molecule. The presence of the hydroxyl group at one end of the molecule could potentially affect its reactivity and physical properties.

Chemical Reactions Analysis

Perfluorinated compounds, including this compound, can undergo various chemical reactions. For example, the thermolysis of certain perfluoroalkyl phenyliodonium triflates can produce perfluoroalkyl triflates and iodobenzene . The reactivity of these compounds is influenced by the strength of the carbon-iodine bond, which varies depending on the nature of the perfluorinated chain and the adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their perfluorinated nature. For example, liquid-liquid equilibrium data for mixtures of 1H,1H,7H-perfluoroheptan-1-ol and linear perfluoroalkanes show that these substances have unique phase behaviors at different pressures and temperatures . The perfluorinated chains contribute to the compounds' ability to form supramolecular structures, as observed in perfluorinated 1H-indazoles, which exhibit different types of supramolecular organization depending on the length of the perfluoroalkyl chain .

Relevant Case Studies

Case studies involving perfluorinated compounds often focus on their environmental impact and potential health effects. For instance, a study on perfluorohexane sulfonate (PFHxS), a compound related to this compound, has shown that neonatal exposure can alter neuroprotein levels in the developing mouse brain, suggesting that PFHxS may act as a developmental neurotoxicant . This highlights the importance of understanding the biological interactions of perfluorinated compounds, given their widespread use and persistence in the environment.

Scientific Research Applications

Synergistic Effects in Extraction

  • A study by Wu et al. (2018) explored the synergistic effect of fluorinated hexanes, including 1H,1H-Perfluorohexan-1-ol, in the extraction of salicylic acid. This research highlighted its potential in enhancing extraction performance and reducing solvent residue (Wu et al., 2018).

Stabilization in Microemulsions

  • Debbabi et al. (2009) investigated the use of this compound in stabilizing reverse water-in-fluorocarbon microemulsions. The research provided insights into the structural characterization of these microemulsions using various scattering techniques (Debbabi et al., 2009).

Liquid-Liquid Equilibrium Studies

  • Trindade et al. (2007) presented data on liquid-liquid equilibrium for mixtures of this compound and linear perfluoroalkanes. Their work contributes to understanding the immiscibility gap and thermodynamic properties of these mixtures (Trindade et al., 2007).

Investigation in Fluorinated Surfactant Systems

  • Johannessen et al. (2004) studied the aqueous microemulsion system of 1H-Perfluorohexane (similar to this compound) and its transition in micelles, providing valuable insights into the solution dynamics of fluorinated surfactants (Johannessen et al., 2004).

Rheological and Molecular Properties

  • Hetalo et al. (2020) examined the rheological properties and molecular structure of fluorinated alcohols, including this compound. Their research helps understand the molecular behavior and potential applications of these substances (Hetalo et al., 2020).

Application in Coating and Material Science

  • Lin et al. (2010) synthesized UV-curable fluorinated epoxy acrylate oligomers using this compound. This study contributes to the development of hydrophobic and chemical-resistant coatings (Lin et al., 2010).

Safety and Hazards

1H,1H-Perfluorohexan-1-ol is classified as an irritant . It can cause skin and eye irritation, and may have harmful effects if inhaled or swallowed . It is recommended to avoid prolonged exposure, not to breathe the vapor, and to use caution when handling .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h18H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFZPVVDBGXQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11CH2OH, C6H3F11O
Record name 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382070
Record name 5:1 Fluorotelomer alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423-46-1
Record name 5:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Perfluorohexan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1H,1H-Perfluorohexan-1-ol contribute to the superhydrophobic properties of the coatings described in the research?

A1: this compound is a key ingredient in the synthesis of fluorinated epoxy acrylate oligomers used in the study []. The molecule contributes to the superhydrophobic properties of the final coating due to the presence of the perfluoroalkyl (C5F11) unit. This unit has a very low surface energy, which makes it repellent to water. When incorporated into the epoxy acrylate oligomer and subsequently cured, the C5F11 units tend to migrate to the surface of the coating. This creates a surface with a very low surface energy, leading to a high water contact angle (around 151° as reported), which falls within the superhydrophobic range [].

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